molecular formula C6H3BrCl2 B572172 1-Bromo-2,3-dichlorobenzene-d3 CAS No. 1219805-59-0

1-Bromo-2,3-dichlorobenzene-d3

Cat. No.: B572172
CAS No.: 1219805-59-0
M. Wt: 228.912
InChI Key: HVKCZUVMQPUWSX-CBYSEHNBSA-N
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Description

1-Bromo-2,3-dichlorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-2,3-dichlorobenzene. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.

Mechanism of Action

Target of Action

This compound is a deuterium-labeled version of 1-Bromo-2,3-dichlorobenzene , and its targets would likely be similar to those of the non-deuterated compound.

Mode of Action

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . The deuterium atoms in 1-Bromo-2,3-dichlorobenzene-d3 could potentially alter its interaction with its targets, leading to changes in its biological activity.

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of this compound.

Preparation Methods

The synthesis of 1-Bromo-2,3-dichlorobenzene-d3 involves the deuteration of 1-Bromo-2,3-dichlorobenzene. The process typically includes the following steps:

    Deuteration Reaction: The starting material, 1-Bromo-2,3-dichlorobenzene, is subjected to a deuteration reaction using deuterium gas (D2) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.

    Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain the desired this compound with high purity.

Industrial production methods for this compound are similar but are scaled up to meet the demand for research and development purposes.

Chemical Reactions Analysis

1-Bromo-2,3-dichlorobenzene-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,3-dichlorobenzene-d3 has several applications in scientific research:

    Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways due to its deuterium labeling.

    Pharmacology: The compound is utilized in drug development to investigate the pharmacokinetics and metabolic profiles of pharmaceuticals.

    Biology: It serves as a tool in biological studies to understand the behavior of deuterium-labeled compounds in biological systems.

    Industry: In the industrial sector, it is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

1-Bromo-2,3-dichlorobenzene-d3 can be compared with other similar compounds such as:

    1-Bromo-2,3-dichlorobenzene: The non-deuterated version, which is commonly used in organic synthesis and as a reagent in various chemical reactions.

    1-Bromo-3,5-dichlorobenzene: Another brominated dichlorobenzene compound with different substitution patterns, leading to different chemical properties and reactivity.

    3,4-Dichlorobenzyl bromide: A related compound with a bromomethyl group, used in different synthetic applications.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic processes.

Properties

IUPAC Name

1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCZUVMQPUWSX-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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